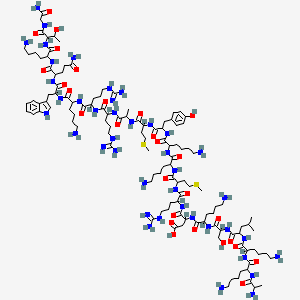
Myosin Light Chain Kinase (480-501)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myosin Light Chain Kinase (480-501) is a segment of the myosin light chain kinase enzyme, which plays a crucial role in muscle contraction by phosphorylating the regulatory light chain of myosin II. This phosphorylation is essential for the interaction between actin and myosin, leading to muscle contraction. Myosin light chain kinase is a serine/threonine-specific protein kinase and is involved in various cellular processes, including cell motility, division, and signal transduction .
Métodos De Preparación
The preparation of Myosin Light Chain Kinase (480-501) typically involves recombinant DNA technology. The gene encoding the desired segment is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .
Industrial production methods for Myosin Light Chain Kinase (480-501) are similar but scaled up to meet commercial demands. This involves optimizing the fermentation process, improving yield, and ensuring the purity of the final product through rigorous quality control measures .
Análisis De Reacciones Químicas
Myosin Light Chain Kinase (480-501) undergoes several types of chemical reactions, primarily phosphorylation and dephosphorylation. Phosphorylation is catalyzed by kinases, while dephosphorylation is mediated by phosphatases. The phosphorylation of the myosin light chain by Myosin Light Chain Kinase (480-501) is a critical reaction that regulates muscle contraction .
Common reagents used in these reactions include adenosine triphosphate (ATP) as a phosphate donor and calcium ions, which are necessary for the activation of the kinase. The major product formed from these reactions is the phosphorylated myosin light chain, which can then interact with actin to facilitate muscle contraction .
Aplicaciones Científicas De Investigación
Myosin Light Chain Kinase (480-501) has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of Myosin Light Chain Kinase (480-501) involves the phosphorylation of the regulatory light chain of myosin II. This process is initiated by the binding of calcium ions to calmodulin, which activates the kinase. The activated kinase then transfers a phosphate group from ATP to the serine residue on the myosin light chain. This phosphorylation induces a conformational change in myosin, allowing it to interact with actin and generate muscle contraction .
Comparación Con Compuestos Similares
Myosin Light Chain Kinase (480-501) can be compared with other kinases that phosphorylate myosin light chains, such as:
Myosin Light Chain Kinase 1 (MYLK1): Involved in smooth muscle contraction and has a similar mechanism of action.
Myosin Light Chain Kinase 2 (MYLK2): Predominantly found in skeletal muscle and plays a role in muscle development and function.
Myosin Light Chain Kinase 3 (MYLK3): Specific to cardiac muscle and is crucial for heart muscle contraction.
The uniqueness of Myosin Light Chain Kinase (480-501) lies in its specific sequence and its role in regulating muscle contraction through phosphorylation. Its ability to interact with different myosin light chains and its involvement in various cellular processes make it a versatile and important enzyme in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C120H209N41O28S2 |
|---|---|
Peso molecular |
2738.3 g/mol |
Nombre IUPAC |
4-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[6-amino-1-[[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C120H209N41O28S2/c1-66(2)59-88(156-105(177)77(31-12-19-49-123)145-100(172)75(29-10-17-47-121)143-97(169)67(3)128)112(184)160-92(65-162)116(188)152-80(34-15-22-52-126)108(180)159-91(62-95(167)168)115(187)151-84(38-26-56-139-120(135)136)104(176)154-87(46-58-191-7)110(182)148-76(30-11-18-48-122)101(173)146-78(32-13-20-50-124)106(178)157-89(60-70-39-41-72(164)42-40-70)113(185)155-86(45-57-190-6)99(171)142-68(4)98(170)144-82(36-24-54-137-118(131)132)102(174)150-83(37-25-55-138-119(133)134)103(175)147-79(33-14-21-51-125)107(179)158-90(61-71-63-140-74-28-9-8-27-73(71)74)114(186)153-85(43-44-93(129)165)109(181)149-81(35-16-23-53-127)111(183)161-96(69(5)163)117(189)141-64-94(130)166/h8-9,27-28,39-42,63,66-69,75-92,96,140,162-164H,10-26,29-38,43-62,64-65,121-128H2,1-7H3,(H2,129,165)(H2,130,166)(H,141,189)(H,142,171)(H,143,169)(H,144,170)(H,145,172)(H,146,173)(H,147,175)(H,148,182)(H,149,181)(H,150,174)(H,151,187)(H,152,188)(H,153,186)(H,154,176)(H,155,185)(H,156,177)(H,157,178)(H,158,179)(H,159,180)(H,160,184)(H,161,183)(H,167,168)(H4,131,132,137)(H4,133,134,138)(H4,135,136,139) |
Clave InChI |
GKXLEMHKRMAVRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















